
N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as JNJ-31020028, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of neuropathic pain.
科学的研究の応用
Enantioselective Synthesis
Research on compounds structurally related to N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide has led to advancements in enantioselective synthesis, particularly for piperidine derivatives. For example, studies have detailed methods for achieving high yields and enantiomeric excesses in the synthesis of 3-aminopiperidine derivatives, indicating the potential for creating stereochemically complex and biologically active molecules (Royal et al., 2016).
Neuroleptic Activity
Benzamides, including those with structural similarities to the compound , have been extensively studied for their neuroleptic activities. Certain derivatives have been found to exhibit significant inhibitory effects on stereotyped behaviors induced by dopaminergic stimulation in rats, highlighting their potential as antipsychotic agents (Iwanami Sumio et al., 1981; Usuda et al., 2004).
Antagonistic Properties on Dopamine Receptors
Studies on benzamide derivatives have demonstrated their ability to act as potent antagonists at dopamine receptors, particularly the D2 subtype. This interaction has implications for the treatment of conditions such as psychosis and schizophrenia, where dopamine dysregulation plays a key role (Meltzer et al., 1983).
Potential in Alzheimer's Disease Treatment
Research into benzamide derivatives has also explored their potential in treating neurodegenerative diseases like Alzheimer's. Certain compounds have shown the ability to inhibit histone deacetylases, which could play a role in ameliorating disease phenotypes, such as reducing tau protein phosphorylation and aggregation (Lee et al., 2018).
Applications in Imaging and Diagnostic Studies
Benzamide derivatives have been investigated for their utility in imaging, particularly in identifying melanoma metastases through selective uptake by tumor cells. This research highlights the potential for benzamide compounds in diagnostic radiology and possibly in the targeted delivery of therapeutic agents (Eisenhut et al., 2000).
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors significantly impact the compound’s pharmacological activity and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the compound’s effects at the molecular or cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact its activity .
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-26-18-8-10-24(11-9-18)17-6-3-14(4-7-17)20(25)23-13-15-2-5-16(21)12-19(15)22/h2-7,12,18H,8-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXWZHDDWIJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

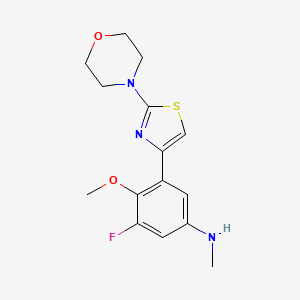
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)

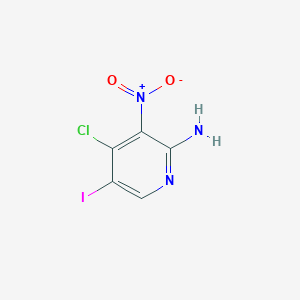
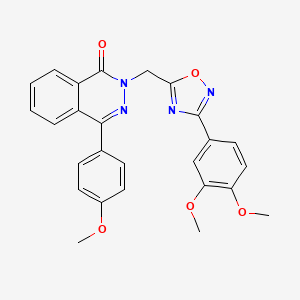
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)
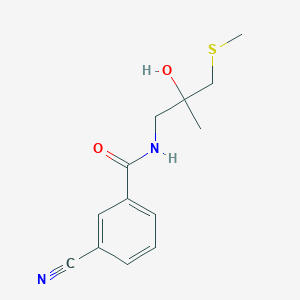
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)
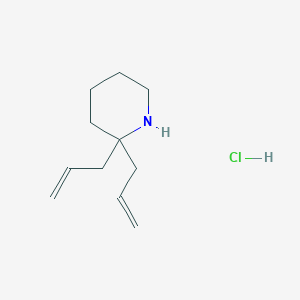
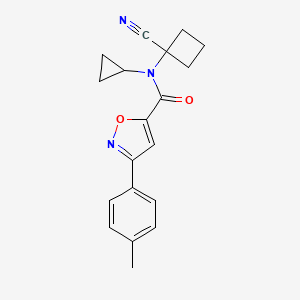
![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)

![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)